![molecular formula C15H13ClO B2570660 (2-Chlorophenyl)(2,5-dimethylphenyl)methanone CAS No. 70132-79-5](/img/structure/B2570660.png)
(2-Chlorophenyl)(2,5-dimethylphenyl)methanone
Overview
Description
“(2-Chlorophenyl)(2,5-dimethylphenyl)methanone” is a chemical compound with the CAS Number: 70132-79-5 . It has a molecular weight of 244.72 and its IUPAC name is (2-chlorophenyl) (2,5-dimethylphenyl)methanone .
Molecular Structure Analysis
The InChI code for “(2-Chlorophenyl)(2,5-dimethylphenyl)methanone” is 1S/C15H13ClO/c1-10-7-8-11(2)13(9-10)15(17)12-5-3-4-6-14(12)16/h3-9H,1-2H3 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
“(2-Chlorophenyl)(2,5-dimethylphenyl)methanone” is a liquid at room temperature .Scientific Research Applications
Photoreleasable Protecting Group for Carboxylic Acids
The compound has been identified as a new photoreleasable protecting group for carboxylic acids. Direct photolysis leads to the efficient formation of the corresponding carboxylic acids, suggesting its utility in organic synthesis and potentially in the development of 'caged' compounds for biochemistry. This photodeprotection process does not require the introduction of a photosensitizer, which simplifies the experimental setup and minimizes potential side reactions (Klan, Zabadal, & Heger, 2000; M. Zabadal, A. P. Pelliccioli, P. Klán, & J. Wirz, 2001).
Protecting Group for Phosphates and Sulfonic Acids
The compound's derivatives have also been explored as photoremovable protecting groups for phosphates and sulfonic acids. Their photolysis in methanol and benzene results in nearly quantitative release of the corresponding acids. Such high efficiency and the detailed mechanism of action demonstrated through laser flash photolysis underscore the potential of these chromophores in facilitating complex organic syntheses and biochemical applications (P. Klán, A. P. Pelliccioli, Tomáš Pospíšil, & J. Wirz, 2002).
Spectroscopic and Molecular Orbital Calculations
Although not directly related to (2-Chlorophenyl)(2,5-dimethylphenyl)methanone, studies on similar compounds, such as (3-chlorophenyl)(3,5-dimethylpiperidin-1-yl)methanone, have been conducted to understand their chemical reactivity descriptors, static charge distribution, and potential as intermediates in organic synthesis. These studies involve spectroscopic (FT-IR, Raman, 13C and 1H NMR) investigations and quantum chemical calculations, offering insights into the structural and electronic characteristics of these molecules (Nilavanathi Arasu, P. S. Asirvatham, M. Priya, & B. Revathi, 2019).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray .
properties
IUPAC Name |
(2-chlorophenyl)-(2,5-dimethylphenyl)methanone | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO/c1-10-7-8-11(2)13(9-10)15(17)12-5-3-4-6-14(12)16/h3-9H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUVLZKBPCAPPMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)C2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chlorophenyl)(2,5-dimethylphenyl)methanone |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.